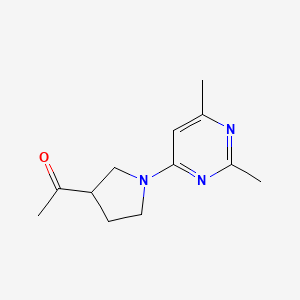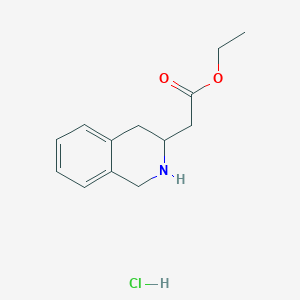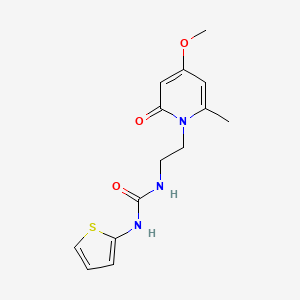![molecular formula C21H13NO4S2 B2691027 N-[3-(1,3-benzodioxol-5-yl)-4-oxothiochromen-2-yl]thiophene-2-carboxamide CAS No. 883966-39-0](/img/structure/B2691027.png)
N-[3-(1,3-benzodioxol-5-yl)-4-oxothiochromen-2-yl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[3-(1,3-benzodioxol-5-yl)-4-oxothiochromen-2-yl]thiophene-2-carboxamide” is a complex organic molecule that contains several interesting functional groups, including a benzodioxole, a thiophene, and a carboxamide group . These groups are common in many biologically active compounds and materials science applications .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through various condensation reactions . For instance, thiophene derivatives can be synthesized through heterocyclization of various substrates .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the electronic and steric interactions between them. Unfortunately, without more specific information or computational modeling, it’s difficult to predict the exact structure .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the carboxamide could participate in various acid-base reactions, and the thiophene could undergo electrophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxamide could increase its solubility in polar solvents .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Researchers have developed methods for synthesizing thiophene carboxamide derivatives, exploring their chemical structures and properties. For example, a study by Talupur, Satheesh, and Chandrasekhar (2021) detailed the synthesis and characterization of related compounds, including antimicrobial evaluation and docking studies. Their work contributes to understanding the chemical framework and potential applications of such molecules (Talupur, Satheesh, & Chandrasekhar, 2021).
Biological Activity
The biological activity of thiophene carboxamide derivatives has been a subject of interest. For instance, Spoorthy et al. (2021) described the antimicrobial activity and docking studies of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates. Their findings highlight the antimicrobial potential of these compounds, suggesting their relevance in drug discovery and pharmaceutical research (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Electrocyclic Reactions and Synthesis Techniques
Research on electrochemical synthesis techniques has expanded the repertoire of thiophene carboxamide derivatives. Qian et al. (2017) reported a TEMPO-catalyzed electrochemical C–H thiolation method for synthesizing benzothiazoles and thiazolopyridines from thioamides. This innovative approach demonstrates the versatility of thiophene carboxamides in organic synthesis and materials science (Qian, Li, Song, & Xu, 2017).
Molecular Docking and Antimicrobial Evaluation
Several studies have also focused on the antimicrobial properties of thiophene carboxamide derivatives, incorporating molecular docking to elucidate their mechanism of action. For instance, the antimicrobial evaluation and docking studies highlight the therapeutic potential of these compounds against various microbial strains, offering insights into their mode of interaction with biological targets (Incerti et al., 2017).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been reported to interact with enzymes such as histone deacetylase (hdac) .
Mode of Action
Based on the structure of the compound and its similarity to other known compounds, it can be hypothesized that it may interact with its targets through hydrogen bonding .
Biochemical Pathways
Compounds with similar structures have been shown to influence pathways related to cancer, infection, diabetes, and oxidative stress .
Result of Action
Similar compounds have been reported to exhibit a wide range of pharmacological activities, including anti-cancer, anti-infective, anti-diabetic, and anti-oxidant activities .
Propiedades
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-4-oxothiochromen-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO4S2/c23-19-13-4-1-2-5-16(13)28-21(22-20(24)17-6-3-9-27-17)18(19)12-7-8-14-15(10-12)26-11-25-14/h1-10H,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFGBAHIAAOSFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(SC4=CC=CC=C4C3=O)NC(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzodioxol-5-yl)-4-oxothiochromen-2-yl]thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine](/img/structure/B2690944.png)
![3-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B2690945.png)
![3-(4-ethoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2690946.png)



![N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2690956.png)

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2690960.png)


![3-[(benzenesulfonyl)methyl]-N-(prop-2-yn-1-yl)aniline](/img/structure/B2690964.png)

